Triptoquinone A

Descripción general

Descripción

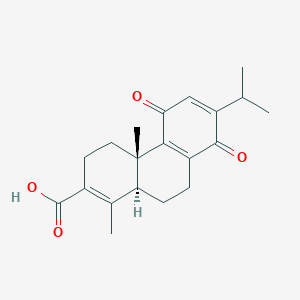

Triptoquinone A is a natural compound isolated from the roots of Tripterygium wilfordii Hook.f . It has a molecular formula of C20H24O4 . It is known to inhibit endomycin (LPS) or interleukin (IL-1β)-promoted induction of nitric oxide synthase (NOS) in vascular smooth muscle .

Synthesis Analysis

The synthetic diterpene substrate, triptophenolide, was synthesized from dehydroabietic acid . A comprehensive approach was adopted to synthesize terrequinone A and enhance its production, including optimization of gene nucleotide sequences, construction of modular pathways via multi-monocistronic expression vectors, enhancement of the DMAPP synthesis pathway, optimization of culture conditions, and adjustment of L-tryptophan (L-Trp)/prenol ratio .Molecular Structure Analysis

Triptoquinone A has a molecular formula of C20H24O4, an average mass of 328.402 Da, and a monoisotopic mass of 328.167450 Da . It is found to bind to the key human iNOS residues involved in inhibitor binding .Chemical Reactions Analysis

Triptoquinone A is found to bind to the key human iNOS residues involved in inhibitor binding . It is considered to have drug-likeliness properties with no violation against Lipinski’s “rule of 5” and is under safe category when administered orally .Physical And Chemical Properties Analysis

Triptoquinone A has a density of 1.2±0.1 g/cm3, a boiling point of 489.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C. It has an enthalpy of vaporization of 82.8±6.0 kJ/mol and a flash point of 264.0±25.2 °C .Aplicaciones Científicas De Investigación

Therapeutic Effects in Systemic Lupus Erythematosus (SLE)

Triptoquinone A, along with Triptoquinone B, has been shown to have therapeutic effects in treating SLE. These compounds help regulate the expression of NLRC3 in chondrocytes, which leads to a reduction in pro-inflammatory cytokine levels and cartilage degradation enzyme expression . This suggests that Triptoquinone A could be a potential therapeutic agent for addressing bone and joint complications associated with SLE.

Anti-Inflammatory Properties

The anti-inflammatory properties of Triptoquinone A are significant, especially in the context of autoimmune and inflammatory diseases. It has been found to inhibit the induction of nitric oxide synthase (iNOS) by endotoxins and interleukin-1 beta, which are key mediators in inflammatory responses . This indicates its potential role in developing treatments for conditions characterized by inflammation.

Antioxidant Effects

Triptoquinone A exhibits antioxidant attributes, which are crucial in combating oxidative stress in various diseases . Oxidative stress is implicated in the pathogenesis of many chronic conditions, and the antioxidant effects of Triptoquinone A could be beneficial in developing treatments that target these pathways.

Molecular Biology Applications

In molecular biology, Triptoquinone A has been used to study protein-protein interactions and gene expression in diseases like SLE, rheumatoid arthritis, and osteoarthritis . Its role in regulating immune system genes and toll-like receptor signaling pathways is of particular interest for therapeutic strategies.

Applications in Orthopedics

Triptoquinone A’s ability to reduce cartilage degradation and inflammation makes it a compound of interest in orthopedic research, particularly for conditions like SLE that affect the joints . Its potential to improve bone and joint health could lead to new treatments for degenerative joint diseases.

Role in Rheumatology

In rheumatology, Triptoquinone A’s effects on NLRC3 expression and its anti-inflammatory and antioxidant properties make it a promising candidate for treating various rheumatic diseases . Its potential to alleviate symptoms and slow disease progression in conditions like SLE and rheumatoid arthritis is being explored.

Mecanismo De Acción

Target of Action

Triptoquinone A, a tricyclic diterpenoid , primarily targets the NLR Family CARD Domain Containing 3 (NLRC3) and Nitric Oxide Synthase (NOS) . NLRC3 is a protein that plays a crucial role in immune system regulation . NOS is an enzyme responsible for producing nitric oxide, a molecule that plays a significant role in many physiological and pathological processes .

Mode of Action

Triptoquinone A interacts with its targets by inhibiting their functions. It has been shown to diminish NLRC3 expression in chondrocytes, leading to decreased pro-inflammatory cytokine levels and cartilage degradation enzyme expression . Additionally, it inhibits the induction of NOS by endotoxin and interleukin-1 beta, effectively preventing arginine-induced vasorelaxation in vascular smooth muscle .

Biochemical Pathways

The action of Triptoquinone A affects several biochemical pathways. It impacts the immune system regulation and toll-like receptor signaling pathways . By inhibiting NLRC3 and NOS, it can modulate these pathways, leading to a decrease in inflammation and cartilage degradation .

Pharmacokinetics

It is known that the main component of tripterygium wilfordii, from which triptoquinone a is derived, is quickly eliminated . More research is needed to fully understand the ADME properties of Triptoquinone A and their impact on its bioavailability.

Result of Action

The inhibition of NLRC3 and NOS by Triptoquinone A leads to a decrease in pro-inflammatory cytokine levels and cartilage degradation enzyme expression . This suggests that Triptoquinone A may impede the progression of diseases like systemic lupus erythematosus (SLE) via the NLRC3 axis .

Action Environment

The action, efficacy, and stability of Triptoquinone A can be influenced by various environmental factors. For instance, SLE is associated with epigenetic and environmental factors . .

Propiedades

IUPAC Name |

(4aS,10aS)-1,4a-dimethyl-5,8-dioxo-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-10(2)14-9-16(21)17-13(18(14)22)5-6-15-11(3)12(19(23)24)7-8-20(15,17)4/h9-10,15H,5-8H2,1-4H3,(H,23,24)/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPFWAJAYGLYHD-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC2(C1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(CC[C@]2([C@H]1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162236 | |

| Record name | Triptoquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triptoquinone A | |

CAS RN |

142950-86-5 | |

| Record name | Triptoquinone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142950-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptoquinone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142950865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptoquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)

![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)

![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)

![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)